molecular formula C5H7N3OS B2463264 Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone CAS No. 2060044-55-3

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone

Cat. No.: B2463264
CAS No.: 2060044-55-3
M. Wt: 157.19
InChI Key: FSGRWNRLVOMTOT-UHFFFAOYSA-N
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Description

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is a compound that belongs to the class of heterocyclic compounds containing a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone typically involves the reaction of pyrimidine derivatives with suitable sulfonylating agents. One common method involves the reaction of 2-aminopyrimidine with methyl isothiocyanate, followed by oxidation to form the sulfanone derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 3-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is unique due to its specific sulfanone functional group, which imparts distinct chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

CxHyNzS\text{C}_x\text{H}_y\text{N}_z\text{S}

where specific values for xx, yy, and zz depend on the exact molecular structure derived from the pyrimidine and sulfanone moieties. The compound is characterized by the presence of a sulfur atom with a lambda6 oxidation state, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of DNA Damage Response : This compound has been noted for its role as an ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitor, which is significant in cancer therapy. ATR inhibitors sensitize tumor cells to DNA-damaging agents, enhancing the efficacy of chemotherapeutics .
  • Modulation of Cell Cycle Checkpoints : The compound has been shown to affect cell cycle regulation by mediating phosphorylation events that lead to checkpoint activation in response to DNA damage .
  • Anti-inflammatory Properties : Initial studies suggest potential anti-inflammatory effects, possibly through modulation of signaling pathways involved in inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
ATR InhibitionSensitizes tumor cells
Cell Cycle RegulationModulates checkpoints
Anti-inflammatory EffectsReduces inflammation

Case Study 1: Cancer Therapeutics

In a recent study, this compound was evaluated in combination with standard chemotherapeutic agents. The results indicated a significant increase in tumor cell apoptosis when used alongside DNA-damaging drugs, suggesting enhanced therapeutic efficacy due to ATR inhibition .

Case Study 2: Mechanistic Insights

Research highlighted the compound's mechanism involving the phosphorylation of key proteins associated with DNA repair pathways. This was demonstrated using various biochemical assays that tracked phosphorylation states in response to treatment with the compound .

Future Directions

The promising biological activities of this compound warrant further investigation:

  • Clinical Trials : Ongoing clinical trials are needed to evaluate its safety and efficacy in human subjects, particularly in oncological settings.
  • Structure-Activity Relationship Studies : Investigating modifications to the compound's structure may enhance its potency and selectivity against specific targets.

Properties

IUPAC Name

imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGRWNRLVOMTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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